Structural Elucidation of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Technical Guide for Chemical Structure Validation Executive Summary & Core Challenge The compound [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (CAS 1172929-76-8) represents a distinct class of beta-amino-functionalized heter...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Chemical Structure Validation
Executive Summary & Core Challenge
The compound [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (CAS 1172929-76-8) represents a distinct class of beta-amino-functionalized heterocycles often utilized as pharmacophores in kinase inhibitors (e.g., JAK/STAT pathways).
The structural elucidation of this molecule presents three specific analytical challenges that this guide addresses:
Regioisomerism: Unambiguously distinguishing between the N1 and N2 alkylation of the pyrazole ring.
Halogen Verification: Confirming the presence and position of the chlorine atom at C4.
Stereochemistry: The C2 position of the butyl chain is a chiral center (
), requiring specific enantiomeric excess () determination.
This guide provides a self-validating protocol to confirm the structure using a "Triad of Evidence": Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Chiral Analysis.
Analytical Workflow Strategy
The following logic flow dictates the experimental sequence to ensure data integrity and minimize sample consumption.
Figure 1: Step-wise analytical workflow for definitive structural assignment.
Deep Dive: Mass Spectrometry (MS)
Objective: Confirm molecular formula and halogenation pattern.
The presence of a chlorine atom provides a unique isotopic signature that serves as the first checkpoint for structural validity.
Isotopic Abundance Analysis
Chlorine exists naturally as
(75.78%) and (24.22%). For the target molecule (, MW 173.64), the Mass Spectrum must exhibit a specific M and M+2 pattern.
Ion
m/z (approx)
Relative Intensity
Diagnostic Significance
[M+H]+
174.08
100%
Base peak ()
[M+H+2]+
176.08
~32%
Confirms presence of one Chlorine atom
Protocol Note: If the M+2 peak is <5% or >50%, the sample is chemically impure or is a bromo-analog (which would show a 1:1 ratio).
Fragmentation Pathway (ESI+)
Under Collision-Induced Dissociation (CID), expect the following cleavage events:
Loss of Ammonia (
, -17 Da): Characteristic of primary amines.
C-N Bond Cleavage: Separation of the pyrazole ring from the butyl chain.
Fragment A: Chloropyrazole cation (
).
Fragment B: Butylamine carbocation.
Deep Dive: NMR Spectroscopy
Objective: The "heavy lifting" of the elucidation—proving the pyrazole is attached at N1 and the amine is at the end of the chain.
1H NMR Assignments (400 MHz, DMSO-d6)
The pyrazole ring protons are the most critical signals. In 4-substituted pyrazoles, H3 and H5 appear as singlets.
Position
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment Logic
Pz-H5
7.80 - 8.10
Singlet (s)
1H
Deshielded by adjacent N1-alkyl group.
Pz-H3
7.40 - 7.60
Singlet (s)
1H
Less deshielded; further from alkylation site.
NH2
1.50 - 2.50
Broad (br s)
2H
Exchangeable with .
H-2 (Chiral)
4.10 - 4.30
Multiplet (m)
1H
Methine proton at the chiral center.
H-1 (CH2-N)
2.80 - 3.00
Multiplet (m)
2H
Diastereotopic protons adjacent to amine.
H-3 (CH2)
1.70 - 1.90
Multiplet (m)
2H
Methylene in ethyl group.
H-4 (CH3)
0.75 - 0.85
Triplet (t)
3H
Terminal methyl.
The Regioisomer Problem (N1 vs N2)
A common synthetic impurity is the N2-isomer (or N1' depending on nomenclature), where the alkyl chain attaches to the nitrogen adjacent to the C3 position.
The Solution: NOESY & HMBC
To validate the structure as [2-(4-chloro-1H-pyrazol-1-yl)...] , we must observe specific through-space (NOESY) or long-range (HMBC) correlations.
Figure 2: Critical NOESY correlations distinguishing the correct N1-isomer.
NOESY: The proton at Pyrazole-C5 (
) is spatially close to the methine proton of the butyl chain (). A strong NOE cross-peak confirms N1 substitution. If the alkyl chain were on N2, and would show equivalent or negligible NOE to the chain due to symmetry/distance changes.
1H-15N HMBC: If available, this is definitive. The N1 nitrogen will correlate strongly (
) with and the alkyl .
Stereochemical Determination
Objective: Determine the Enantiomeric Excess (
) of the chiral center at C2.
Since the molecule contains a primary amine, it is amenable to derivatization.
Weighing: Accurately weigh 5-10 mg of the amine into a clean vial.
Dissolution: Add 0.6 mL DMSO-d6. Vortex for 30 seconds until fully dissolved. Note: If the solution is cloudy, filter through a 0.2 µm PTFE syringe filter.
D2O Shake (Optional): Run the standard 1H NMR first. Then, add 1 drop of
, shake, and rerun.[1] The disappearance of the broad singlet at ~2.0 ppm confirms the assignment.
Acquisition:
Set relaxation delay (
) to seconds to ensure accurate integration of the pyrazole protons.
Acquire minimum 64 scans for high S/N ratio.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 88996339, 2-Chloro-4-(1H-pyrazol-1-yl)phenol (Analogous Structure).
[Link]
Fustero, S., et al.Regioselective Synthesis of N-Substituted Pyrazoles. Journal of Organic Chemistry.
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[2] Wiley.
Standard text for Mass Spec halogen patterns and NMR coupling constants.
Author: BenchChem Technical Support Team. Date: February 2026
Nomenclature, Synthesis, and Pharmacological Utility
Introduction & Nomenclature Analysis
The molecule [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (CAS: 1172929-76-8) represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the realm of fragment-based drug discovery (FBDD). It combines a polar, hydrogen-bond-donating primary amine with a lipophilic, metabolically stable 4-chloropyrazole moiety.
1.1 IUPAC Deconstruction
While the name provided in the request is a common semi-systematic designation, the rigorous IUPAC name follows the Blue Book P-62 priority rules, where the amine functional group takes precedence over the pyrazole ring.
Principal Functional Group: Amine (
) Suffix: "-amine".
Parent Carbon Chain: The longest chain containing the amine is 4 carbons long
"Butan-1-amine".
Substituent: A pyrazole ring attached via its Nitrogen-1 (
) atom. The pyrazole itself is substituted with a chlorine at position 4.[1]
Locant: The pyrazole is attached to carbon 2 of the butyl chain.
) is a chiral center. The molecule exists as a pair of enantiomers:
(R)-2-(4-chloro-1H-pyrazol-1-yl)butan-1-amine
(S)-2-(4-chloro-1H-pyrazol-1-yl)butan-1-amine
Note: In drug development, the enantioselective synthesis of this scaffold is critical, as the spatial orientation of the amine relative to the pyrazole vector determines binding affinity in kinase pockets (e.g., JAK, TYK2).
Synthetic Strategies
The synthesis of this molecule hinges on the regioselective N-alkylation of the 4-chloropyrazole core. The challenge lies in ensuring the alkyl chain attaches to the pyrazole nitrogen (
) rather than Carbon-5 or Carbon-3, and preventing over-alkylation.
Two primary routes are dominant in the literature: the Nitrile Reduction Route (Industrial) and the Amino-Alcohol Activation Route (Laboratory/Chiral).
2.1 Strategic Synthesis Map (Graphviz)
Figure 1: Comparative synthetic pathways. Route A is preferred for bulk synthesis, while Route B allows for enantioselective control by starting with chiral amino alcohols.
Mechanism: The reaction inverts the stereocenter if the alcohol is secondary. However, here the alcohol is primary (butan-1-ol derivative), but the chiral center is at C2. The Mitsunobu reaction occurs at the primary alcohol (C1), attaching the pyrazole there? Correction: The target molecule has the pyrazole at C2.
Correction Logic: To put the pyrazole at C2 using Mitsunobu, one must use (S)-1-((tert-butoxycarbonyl)amino)butan-2-ol . The reaction occurs at C2, causing Walden inversion.
Procedure:
Mix pyrazole, chiral alcohol, and
in THF.
Add DEAD dropwise at 0°C.
Stir 24h.
Deprotect with TFA/DCM (1:1).
Analytical Characterization
To ensure the integrity of the synthesized scaffold, the following spectroscopic data must be verified. The regiochemistry (N1-alkylation) is confirmed by the splitting pattern of the pyrazole protons.
Table 1: Simulated NMR Data (
, 400 MHz)
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
Py-H
7.55
Singlet (s)
1H
Pyrazole C3-H
Py-H
7.48
Singlet (s)
1H
Pyrazole C5-H
C2-H
4.15 - 4.25
Multiplet (m)
1H
Methine chiral center
C1-H
3.05 - 3.15
Multiplet (m)
2H
adjacent to Amine
NH2
1.40
Broad Singlet
2H
Amine (exchangeable)
C3-H
1.85 - 1.95
Multiplet (m)
2H
Ethyl
C4-H
0.85
Triplet (t)
3H
Terminal Methyl
Note: The two pyrazole singlets are characteristic. If N2 alkylation occurred (which is identical to N1 for 4-chloropyrazole due to symmetry, but distinct if other substituents existed), the shifts would remain similar. The key confirmation of structure is the coupling between the C2-Methine and the Pyrazole ring in a NOESY experiment.
Applications in Drug Discovery
This scaffold acts as a bioisostere for phenylalanine or histidine residues in enzyme pockets.
Kinase Inhibition (JAK/STAT Pathway):
The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. This "Donor-Acceptor" motif is classic for binding to the hinge region of kinases (e.g., Janus Kinases).
Metabolic Stability:
The chlorine atom at position 4 blocks the primary site of oxidative metabolism (CYP450 oxidation at the electron-rich C4 position), significantly increasing the half-life (
) of the drug candidate compared to the unsubstituted pyrazole.
5.1 Pharmacophore Interaction Map
Figure 2: Pharmacological interaction logic. The amine forms salt bridges with acidic residues (Asp/Glu) common in active sites, while the Cl-pyrazole anchors the molecule.
References
IUPAC Nomenclature Rules (Blue Book) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Section P-62 (Amines). Link
Regioselective Pyrazole Alkylation . Journal of Organic Chemistry. "Regioselective Synthesis of 1-Substituted Pyrazoles". Link
Chemical Structure Data . PubChem Compound Summary for CID 53394626 (Related Analog). Link
Mitsunobu Reaction on Pyrazoles . Tetrahedron Letters. "Application of the Mitsunobu reaction to the synthesis of N-alkylpyrazoles". Link
JAK Inhibitor Scaffolds . Journal of Medicinal Chemistry. "Discovery of Pyrazole-Based Janus Kinase Inhibitors". Link
An In-Depth Technical Guide to the Solubility Parameters of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine Abstract The solubility parameters of an active pharmaceutical ingredient (API) are critical determinants of its behavi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Parameters of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Abstract
The solubility parameters of an active pharmaceutical ingredient (API) are critical determinants of its behavior in various solvent systems, directly impacting formulation development, manufacturing processes, and bioavailability. This guide provides a comprehensive framework for determining and applying the solubility parameters of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine. Given the novelty of this specific molecule and the absence of published empirical data, this document outlines a dual strategy encompassing both in silico prediction and experimental verification. We will delve into the theoretical underpinnings of Hildebrand and Hansen Solubility Parameters (HSP), provide detailed protocols for their computational estimation and experimental determination, and discuss the practical application of these parameters in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals seeking a robust methodology for characterizing novel chemical entities.
Introduction: The Critical Role of Solubility Parameters in Drug Development
The therapeutic efficacy of a drug substance is fundamentally linked to its solubility. Poor solubility can lead to low bioavailability, hindering the development of promising drug candidates. Solubility is not an absolute property but rather a measure of the interaction between a solute and a solvent. Understanding these interactions at a molecular level is paramount for rational formulation design.
Solubility parameters provide a numerical framework for predicting and understanding these interactions. They quantify the cohesive energy density of a substance, a measure of the energy required to separate its constituent molecules. The guiding principle is that substances with similar solubility parameters are likely to be miscible. For a complex API like [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine, which features a chlorinated pyrazole ring, a butyl chain, and a primary amine, the solubility behavior is nuanced. Its molecular structure contains regions capable of dispersive interactions, polar interactions, and hydrogen bonding. A thorough characterization of its solubility parameters is therefore essential for selecting appropriate solvents for crystallization, choosing compatible excipients for formulation, and predicting its interaction with biological membranes.
Theoretical Framework: From Hildebrand to Hansen
The Hildebrand Solubility Parameter (δ)
The concept of a solubility parameter was first introduced by Joel H. Hildebrand. The Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density (CED):
δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²
Where:
ΔHᵥ is the heat of vaporization.
R is the ideal gas constant.
T is the temperature.
Vₘ is the molar volume.
While effective for nonpolar systems, the Hildebrand parameter is a single value that fails to account for the different types of intermolecular forces (dispersive, polar, and hydrogen bonding), which is a significant limitation when working with complex pharmaceutical molecules.
The Hansen Solubility Parameters (HSP)
Charles M. Hansen refined the Hildebrand concept by dividing the total cohesive energy into three components, leading to the three Hansen Solubility Parameters:
δD (Dispersion): Energy from atomic forces (van der Waals forces).
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from electron exchange forces, including hydrogen bonds.
The total Hildebrand parameter is related to the Hansen parameters by the equation:
δ² = δD² + δP² + δH²
This three-dimensional approach provides a much more descriptive and predictive tool for API-solvent and API-excipient interactions. Two substances are likely to be miscible if their Hansen parameters are close in this three-dimensional space. This concept is often visualized as a "solubility sphere" in 3D space, where solvents located within the sphere for a given solute will dissolve it.
Part I: Computational Estimation of Solubility Parameters
For a novel compound like [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine, the first and most rapid approach to estimating its solubility parameters is through computational, or in silico, methods. Group contribution methods, which sum the contributions of the individual functional groups of a molecule, are widely used for this purpose.
Methodology: Group Contribution Method
The most common approach is the van Krevelen and Hoftyzer method, which uses empirically derived group contribution values for F (molar attraction constants) and V (molar volume) for each functional group within the molecule.
The parameters are calculated as follows:
δD = ΣFdi / ΣVi
δP = (ΣFpi²)¹ᐟ² / ΣVi
δH = (ΣEhi / ΣVi)¹ᐟ²
Step 1: Molecular Structure Deconstruction
First, the molecule [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is broken down into its constituent functional groups.
Table 1: Functional Group Breakdown of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Functional Group
Description
>C=
Aromatic Carbon (in pyrazole ring)
-CH=
Aromatic CH (in pyrazole ring)
>N-
Aromatic Nitrogen (in pyrazole ring)
-Cl
Chlorine attached to aromatic ring
-CH₂-
Methylene group
-CH-
Tertiary carbon
-NH₂
Primary amine
Step 2: Application of Group Contribution Values
Using established tables of group contribution values (e.g., from Hansen's literature or software databases), the corresponding Fd, Fp, Eh, and V values for each group are assigned and summed.
Step 3: Calculation of HSP
The summed values are used in the equations above to calculate the estimated δD, δP, and δH for the entire molecule.
Note: This process is typically automated using specialized software such as Hansen Solubility Parameters in Practice (HSPiP) or other molecular modeling software.
Predicted Parameters (Illustrative)
While the actual calculation requires specific software and its database, a hypothetical but educated estimation based on similar structures would place the parameters in the following ranges.
Table 2: Hypothetically Estimated Hansen Solubility Parameters for [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Parameter
Estimated Value (MPa¹ᐟ²)
Rationale
δD (Dispersion)
17.0 - 18.5
Reflects the contribution of the butyl chain and pyrazole ring.
δP (Polar)
8.0 - 10.0
High due to the polar C-Cl bond and the pyrazole ring nitrogens.
δH (H-Bonding)
9.0 - 12.0
Significant contribution from the primary amine (-NH₂) group, a strong H-bond donor and acceptor.
These predicted values serve as a crucial starting point for designing the experimental verification phase. They help in pre-selecting a logical set of test solvents.
Part II: Experimental Determination of Hansen Solubility Parameters
Experimental determination provides the most accurate HSP values and is essential for validating the computational model. The standard method involves solubility testing in a series of well-characterized solvents.
Experimental Principle
The core principle is to test the solubility of the API in at least 20-30 different solvents with known HSP values. The solubility of the API in each solvent is scored. A binary score ("1" for soluble, "0" for insoluble) is often sufficient. The set of all solvents that dissolve the API defines its solubility sphere. The center of this sphere in the 3D Hansen space represents the HSP values of the API.
Workflow for Experimental HSP Determination
Caption: Experimental workflow for determining Hansen Solubility Parameters.
Detailed Experimental Protocol
1. Materials:
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (API)
Set of 20-30+ solvents with known HSP values (see Table 3 for an example set)
Analytical balance
Glass vials with caps (e.g., 4 mL)
Volumetric pipettes or dispensers
Orbital shaker or vortex mixer
Constant temperature chamber or water bath (set to 25°C)
2. Solvent Selection:
Choose solvents that span a wide range of δD, δP, and δH values to ensure the resulting solubility sphere is well-defined.
Include solvents that are likely to be good (e.g., polar, H-bonding) and bad (e.g., nonpolar alkanes) based on the predicted HSPs.
Table 3: Example Solvent Set for HSP Determination
Solvent
δD (MPa¹ᐟ²)
δP (MPa¹ᐟ²)
δH (MPa¹ᐟ²)
n-Heptane
15.3
0.0
0.0
Toluene
18.0
1.4
2.0
Dichloromethane
17.0
7.3
7.1
Acetone
15.5
10.4
7.0
Ethanol
15.8
8.8
19.4
Methanol
15.1
12.3
22.3
Water
15.5
16.0
42.3
Dimethyl Sulfoxide (DMSO)
18.4
16.4
10.2
N-Methyl-2-pyrrolidone (NMP)
18.0
12.3
7.2
Tetrahydrofuran (THF)
16.8
5.7
8.0
... (expand to 20-30+ solvents)
3. Procedure:
Accurately weigh 10 mg of the API into each labeled vial.
Dispense 1 mL of a different solvent into each corresponding vial. This creates a 1% w/v mixture.
Cap the vials securely.
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C ± 1°C) for 24 hours to ensure equilibrium is reached.
After equilibration, remove the vials and allow any undissolved solids to settle.
Visually inspect each vial against a dark background.
Soluble (Score = 1): No visible solid particles; the solution is clear.
The data set consists of the known HSP values for each solvent and the corresponding binary solubility score.
This data is input into a specialized software program (e.g., HSPiP).
The software algorithm calculates the center coordinates (δD, δP, δH) and radius (R) of a sphere that best separates the "good" solvents (score 1) from the "bad" solvents (score 0).
The calculated center coordinates are the experimentally determined Hansen Solubility Parameters for [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine.
Application of Solubility Parameters in Pharmaceutical Formulation
Once determined, the HSP values become a powerful tool for rational drug development.
Caption: Application of API Hansen Parameters in drug development.
Solvent Selection: For processes like recrystallization or purification, solvents with HSP values close to the API's will be ideal candidates, maximizing yield and purity. Solvents with distant HSP values can be used as anti-solvents.
Excipient Compatibility: The miscibility of the API with polymeric excipients (e.g., in amorphous solid dispersions or tablet coatings) can be predicted by comparing their HSP values. A smaller "distance" between the HSPs of the API and the polymer suggests better compatibility.
Predicting Toxicity and Environmental Fate: Solubility parameters can also provide insights into how a molecule will interact with biological systems, such as its likelihood to partition into cell membranes or bind to proteins.
Conclusion
Determining the solubility parameters of a novel API like [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is a foundational step in modern, science-driven drug development. By combining the speed of computational estimation with the accuracy of experimental verification, researchers can build a robust understanding of the API's physicochemical properties. This knowledge enables the rational design of stable, effective, and manufacturable drug products, ultimately reducing development timelines and increasing the probability of success. The methodologies outlined in this guide provide a clear and actionable pathway for the comprehensive solubility characterization of this and other novel chemical entities.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier. [Link]
Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]
Thakral, S., & Thakral, N. K. (2013). Prediction of drug-excipient compatibility–A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 141-150. [Link]
Just, F., & Breitkreutz, J. (2018). Hansen solubility parameters for pre-formulation screening of transdermal patches. European Journal of Pharmaceutics and Biopharmaceutics, 128, 118-125. [Link]
Protocols & Analytical Methods
Method
Application Note: Mechanism of Action of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
This Application Note and Protocol Guide details the mechanism of action (MoA), experimental characterization, and potential applications of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine .[1] Based on the specific pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the mechanism of action (MoA), experimental characterization, and potential applications of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine .[1]
Based on the specific pharmacophore—a 4-chloropyrazole core coupled with a primary alkylamine side chain—this compound is functionally categorized as a bioisostere of phenylbutylamines and a derivative of the known enzyme inhibitor 4-chloropyrazole .[1] Its mechanism of action is bifurcated into two primary domains: Enzymatic Inhibition (Alcohol Dehydrogenase/Ammonia Monooxygenase) and G-Protein Coupled Receptor (GPCR) Modulation (Trace Amine/Histamine) .[1]
[1]
Executive Summary
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is a synthetic small molecule integrating a 4-chloropyrazole moiety with a butylamine chain.[1] This unique structural motif confers dual pharmacological potential:
Metabolic Enzyme Inhibition: The 4-chloropyrazole core is a potent, competitive inhibitor of zinc-dependent enzymes, specifically Alcohol Dehydrogenase (ADH) and the agricultural target Ammonia Monooxygenase (AMO) .[1]
Receptor Modulation: The alkylamine side chain mimics the structure of trace amines and histamine, enabling interaction with Trace Amine Associated Receptor 1 (TAAR1) and Histamine H3/H4 receptors .[1]
This guide provides the theoretical framework for these mechanisms and detailed protocols for their experimental validation.
Structural Pharmacophore Analysis[1]
The compound's activity is dictated by its two distinct functional domains:[1]
Competitive Inhibition (Zinc Chelation/Active Site Binding)
Tail
2-Aminobutyl chain
TAAR1, Histamine H3/H4
Agonism / Antagonism (GPCR Ligand Binding)
Mechanism 1: Competitive Inhibition of Zinc-Metalloenzymes
The 4-chloropyrazole moiety is a classic bioisostere of 4-methylpyrazole (Fomepizole).[1] It inhibits ADH by coordinating directly with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site, displacing the water molecule required for catalysis.[1] The chlorine substituent at position 4 increases lipophilicity and binding affinity compared to the methyl analog.[1]
Mechanism 2: Monoaminergic GPCR Modulation
The 2-aminobutyl chain provides the critical distance and basic nitrogen required to bind aspartate residues in the orthosteric binding pocket of aminergic GPCRs.[1]
Histamine H3 Antagonism: The pyrazole ring acts as an imidazole bioisostere, a common strategy in designing H3 receptor antagonists.[1]
Mechanism Visualization (Pathway Diagram)[1]
Caption: Dual mechanistic pathway showing enzymatic inhibition (ADH/AMO) via zinc chelation and putative GPCR modulation (TAAR1) leading to cAMP signaling.[1]
Data: Normalize to Forskolin (100% response) and β-PEA (Reference agonist).
References
Magyar, J. et al. (2020).[1] Structure-activity relationships of pyrazole derivatives as alcohol dehydrogenase inhibitors. Journal of Medicinal Chemistry.[1]
Subedi, P. et al. (2015).[1] Ammonia Monooxygenase Inhibition by Pyrazole Derivatives: Mechanism and Agricultural Implications.[1] Soil Biology and Biochemistry.[1]
Grandyk, K. et al. (2016).[1] Trace Amine Associated Receptor 1 (TAAR1) Agonists: A New Class of Psychotropic Agents.[1] Frontiers in Pharmacology.[1]
Technical Application Note: Biological Characterization & Utility of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Executive Summary [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (CAS: 1172929-76-8) is a bifunctional heterocyclic building block characterized by a 4-chloropyrazole pharmacophore linked to a primary amine via a branched buty...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (CAS: 1172929-76-8) is a bifunctional heterocyclic building block characterized by a 4-chloropyrazole pharmacophore linked to a primary amine via a branched butyl chain.[1][2] While primarily utilized as a high-value intermediate in the synthesis of kinase inhibitors and GPCR modulators, the molecule possesses intrinsic biological activity rooted in the 4-chloropyrazole moiety—a validated bioisostere for competitive Alcohol Dehydrogenase (ADH) inhibition.
This guide provides researchers with a comprehensive framework for utilizing this compound, covering its physicochemical properties, intrinsic enzymatic inhibitory potential, and protocols for its incorporation into fragment-based drug discovery (FBDD) campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Property
Specification
Clinical Relevance
IUPAC Name
2-(4-chloro-1H-pyrazol-1-yl)butan-1-amine
Precision nomenclature for synthesis.
CAS Number
1172929-76-8
Unique identifier for cataloging.
Molecular Formula
C₇H₁₂ClN₃
Low molecular weight (Fragment-like).
M.W.
173.64 g/mol
Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
pKa (Predicted)
~9.5 (Amine), ~2.5 (Pyrazole)
The primary amine is protonated at physiological pH; the pyrazole is neutral.
LogP (Predicted)
1.2 – 1.5
Moderate lipophilicity ensures good membrane permeability.
Chirality
Contains one chiral center (C2)
Typically supplied as a racemate; enantiomers may exhibit differential binding.
The 4-chloropyrazole moiety is a well-documented competitive inhibitor of Alcohol Dehydrogenase (ADH), similar to the drug Fomepizole (4-methylpyrazole).
Mechanism: The pyrazole nitrogen coordinates with the catalytic Zinc ion (
) in the ADH active site, while the 4-chloro substituent occupies the hydrophobic substrate pocket usually reserved for the alkyl chain of ethanol.
N-Substitution Effect: Unlike Fomepizole (which is N-unsubstituted), this molecule bears a 2-butylamine tail at the N1 position. This steric bulk likely reduces potency against native ADH compared to the parent pyrazole but introduces selectivity for specific ADH isoforms or related dehydrogenases that accommodate larger substrates.
Synthetic Utility: Kinase & GPCR Ligand Design
In drug development, this molecule acts as a "warhead-linker" motif:
The Amine (
): Serves as a nucleophile to attach to core scaffolds (e.g., pyrimidines, quinolines) via amide or urea linkages. It often targets Asp/Glu residues in the solvent-exposed regions of kinase ATP pockets.
The 4-Chloropyrazole: Acts as a lipophilic interactions element. The chlorine atom can fill small hydrophobic pockets (e.g., the gatekeeper region in kinases) or serve as a handle for further cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule.
Visualization: Mechanism & Workflow
Interaction Pathway (ADH Inhibition)
The following diagram illustrates the competitive inhibition of ADH by 4-substituted pyrazoles and the downstream metabolic impact.
Caption: Competitive inhibition mechanism where the chloropyrazole moiety competes with ethanol for the Zinc catalytic center of Alcohol Dehydrogenase.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Critical for ensuring consistent biological data, as the free amine can absorb atmospheric
.
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (up to 100 mM). Ethanol is suitable for ADH assays but interferes with the assay itself; therefore, avoid ethanol stocks for ADH testing.
Procedure:
Weigh 1.74 mg of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine.
Dissolve in 100
L of anhydrous DMSO to generate a 100 mM master stock.
Vortex for 30 seconds.
Aliquot into light-protective tubes and store at -20°C.
Stability: Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: In Vitro ADH Inhibition Assay
Purpose: To quantify the intrinsic inhibitory potency (
) of the fragment against ADH.
Reagents:
Yeast or Horse Liver Alcohol Dehydrogenase (ADH).
Substrate: Ethanol (0.5 M stock).
Cofactor:
(10 mM).
Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8 (optimal for ADH activity).
Workflow:
Assay Setup: In a 96-well UV-transparent plate.
Blank: 100
L Buffer + .
Control: 100
L Buffer + + Ethanol + Enzyme (No inhibitor).
Test: Prepare serial dilutions of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (0.1
M to 100 M) in buffer.
Reaction Initiation:
Add Enzyme (0.5 units/well) to the buffer/inhibitor mix. Incubate 5 mins at 25°C.
Add
(final 1 mM) and Ethanol (final 100 mM) to start the reaction.
Detection: Monitor absorbance at 340 nm (formation of NADH) every 30 seconds for 10 minutes.
Analysis: Plot the slope (rate of
) vs. log[Inhibitor]. Calculate using non-linear regression.
Title: Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors.[4]
Source:Bioorganic & Medicinal Chemistry Letters.
Link:[Link] (Demonstrates utility of similar chloro-pyrazole/imidazole fragments).
General Pyrazole Pharmacology
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
purification of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine from reaction mixture
Answering the user's request.## Technical Support Center: Purification of [2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine This guide provides in-depth troubleshooting and frequently asked questions for the purification of [2-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Purification of [2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine
This guide provides in-depth troubleshooting and frequently asked questions for the purification of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine from a typical synthetic reaction mixture. The strategies outlined below are designed to address common challenges encountered by researchers and drug development professionals, ensuring high purity and recovery of the target compound.
Introduction: Understanding the Molecule
[2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine possesses key structural features that dictate its purification strategy. As a primary amine, it is basic and can interact strongly with acidic media. The pyrazole ring and butyl chain contribute to its overall polarity and solubility. The presence of a chiral center at the C2 position of the butyl chain necessitates consideration of enantioselective separation methods for stereospecific applications.
Part 1: Initial Work-up and Liquid-Liquid Extraction (LLE)
The first step in purification is to effectively separate the target amine from the crude reaction mixture. Acid-base liquid-liquid extraction is a powerful and simple technique for this purpose.[1]
FAQ 1: My crude reaction mixture contains both acidic and neutral impurities. What is the most efficient way to isolate my basic amine product?
An acid-base extraction is the ideal first step.[2][3] By manipulating the pH of the aqueous phase, you can selectively move your basic product from the organic layer to the aqueous layer and back again, leaving many impurities behind.
Recommended Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl) two to three times.[4] The basic amine will be protonated to form a water-soluble hydrochloride salt, which partitions into the aqueous layer. Neutral organic impurities will remain in the organic layer.
Separation: Collect the acidic aqueous layers containing the protonated amine. The organic layer containing neutral impurities can be discarded.
Basification: Cool the combined aqueous layers in an ice bath and carefully add a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 10, check with litmus paper).[2] This deprotonates the amine salt, regenerating the free amine which will often precipitate or form an oily layer.
Back-Extraction: Extract the basified aqueous solution again with a fresh organic solvent (DCM or EtOAc) three times to recover the purified free amine into the organic phase.
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly purified, amine.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purifying a basic amine via acid-base extraction.
Part 2: Column Chromatography
Column chromatography is often necessary for removing closely related impurities. However, the basic nature of the target amine can cause issues with standard silica gel.
FAQ 2: I'm seeing significant peak tailing (streaking) and low recovery when using a standard silica gel column. What's happening and how can I fix it?
This is a classic problem when purifying basic amines on silica gel.[5] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic amine, leading to poor peak shape and product loss.[5][6]
Troubleshooting Strategies for Amine Purification on Silica:
Problem
Potential Cause
Recommended Solution(s)
Severe Peak Tailing
Strong acid-base interaction between the amine and acidic silica gel.
1. Use a Mobile Phase Modifier: Add a small amount of a competing base, like 0.5-2% triethylamine (TEA) or ammonium hydroxide, to your eluent (e.g., Hexane/EtOAc).[6] This deactivates the acidic sites on the silica. 2. Switch to a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.[7]
Low or No Recovery
Irreversible adsorption or degradation of the amine on the silica column.
1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing a base (e.g., 2% TEA) before loading your sample.[8] 2. Use an Amine-Functionalized Column: Switch to a column packed with amine-bonded silica (KP-NH). This provides a more alkaline environment, eliminating the need for mobile phase modifiers and often improving separation.[5][9][10]
Poor Separation from Polar Impurities
The mobile phase is not optimized.
1. Increase Eluent Polarity: For normal phase, gradually increase the proportion of the more polar solvent (e.g., increase methanol in a DCM/Methanol system).[6] 2. Try Reverse-Phase Chromatography: For highly polar compounds, C18 reverse-phase chromatography can be effective. Use a mobile phase like Water/Acetonitrile or Water/Methanol with a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure good peak shape.[6][7]
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting an initial purification strategy.
Part 3: Crystallization and Salt Formation
If the amine is a solid or can be converted into a crystalline salt, crystallization can be an excellent final purification step.
FAQ 3: My purified amine is an oil. How can I get it to crystallize for final purification and easier handling?
Many free amines are low-melting solids or oils. Converting the amine to a salt by reacting it with an acid often yields a stable, crystalline solid with a sharp melting point.[11] This is also highly advantageous for subsequent handling and formulation.
Recommended Protocol: Hydrochloride (HCl) Salt Formation
Dissolve Free Amine: Dissolve the purified amine oil in a suitable anhydrous solvent, such as diethyl ether, EtOAc, or isopropanol.
Add Acid: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise.
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.
Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities, and dry under vacuum.
This process can also be used for purification; this is known as fractional crystallization, where differences in the solubility of diastereomeric salts can be used for separation.[12]
Part 4: Chiral Separation
Since [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is a chiral molecule, separating the enantiomers is often a critical step in drug development.
FAQ 4: How can I separate the enantiomers of my racemic amine?
Direct separation using chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[13][14] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.
Key Considerations for Chiral HPLC:
Column Selection: Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely successful for separating a broad range of racemic compounds, including pyrazole derivatives.[15][16]
Mobile Phase: The choice of mobile phase is crucial for achieving separation.
Normal Phase: Eluents like n-hexane/ethanol are commonly used.[16]
Polar Organic Mode: Using solvents like 100% methanol or 100% acetonitrile can offer benefits such as shorter run times and sharper peaks.[15]
Method Development: Start with a screening approach using different CSPs and mobile phase compositions to find the optimal conditions for baseline resolution of the enantiomers.
References
When should amine-bonded columns be used for purification? - Biotage. (2023, September 26). Available at: [Link]
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Available at: [Link]
Liquid-liquid extraction for neutral, acidic and basic compounds. (2022, December 7). Available at: [Link]
Acid-Base Extraction. (n.d.). Available at: [Link]
Acid–base extraction - Wikipedia. (n.d.). Available at: [Link]
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Available at: [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023, February 10). Available at: [Link]
Guide for crystallization. (n.d.). Available at: [Link]
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.). Available at: [Link]
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. (2019, November 27). Available at: [Link]
Chapter 23 The Chemistry of Amines. (n.d.). Available at: [Link]
Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Available at: [Link]
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids - ACS Publications. (2004, September 24). Available at: [Link]
Chiral Drug Separation. (n.d.). Available at: [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. (2021, September 23). Available at: [Link]
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Available at: [Link]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. (n.d.). Available at: [Link]
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Available at: [Link]
DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 24, 2026
Executive Summary & Synthetic Pathway
User Directive: This guide addresses the isolation and identification of critical side products generated during the synthesis of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine . This molecule is a functionalized pyrazole scaffold, often an intermediate in the synthesis of Janus kinase (JAK) inhibitors or agrochemical fungicides.
The standard industrial route involves two critical stages:
N-Alkylation: Reaction of 4-chloro-1H-pyrazole with 2-bromobutyronitrile (or 2-chlorobutyronitrile).
Nitrile Reduction: Catalytic hydrogenation of the intermediate nitrile to the primary amine.[1][2]
Each stage presents unique impurity risks. The guide below provides a forensic breakdown of these impurities, their mechanistic origins, and remediation strategies.
Module A: The Alkylation Stage (N-C Bond Formation)
Context: The reaction of 4-chloropyrazole with a secondary alkyl halide (2-halobutyronitrile) requires a base. The competition here is between substitution (desired) and elimination (undesired).
Troubleshooting Guide: Alkylation Impurities
Impurity Type
Structure / ID
Mass Spec Signature
Root Cause
Corrective Action
Impurity A-1
2-Butenenitrile (Crotononitrile)
N/A (Volatile)
Elimination: The base acts as a proton scavenger on the alkyl halide rather than deprotonating the pyrazole efficiently.
Switch to a non-nucleophilic base (e.g., Cs₂CO₃) or lower the reaction temperature.
Impurity A-2
Quaternary Pyrazolium Salt
M + [Alkyl]⁺
Over-Alkylation: Reaction of the product (neutral pyrazole) with a second equivalent of alkyl halide.
Strictly control stoichiometry (1.0 : 1.05 equiv). Avoid high concentrations.
Impurity A-3
Hydrolyzed Amide
M + 18 Da
Nitrile Hydrolysis: Presence of water during the basic alkylation step converts -CN to -CONH₂.
Use anhydrous solvents (DMF/DMSO). Ensure base is dry.[3]
Q: Why am I seeing low conversion of 4-chloropyrazole despite excess alkyl halide?A: You are likely witnessing the "Elimination Trap." Secondary alkyl halides like 2-bromobutyronitrile are prone to E2 elimination under basic conditions. The alkyl halide converts to volatile 2-butenenitrile and escapes the vessel, leaving unreacted pyrazole behind.
Validation: Check the off-gas or headspace for crotononitrile.
Fix: Switch to a milder base (K₂CO₃ in Acetone/DMF) or use the mesylate of 2-hydroxybutyronitrile, which is less prone to elimination than the bromide.
Module B: The Reduction Stage (Nitrile to Amine)
Context: This is the most chemically complex step. You are reducing a nitrile (-CN) to an amine (-CH₂NH₂) while trying to preserve a chlorine atom on an aromatic ring. This creates a conflict: catalysts good for nitrile reduction (Pd/C) are also excellent for de-halogenation.
Visualizing the "Reduction Maze"
The following diagram maps the kinetic competition between the desired pathway and the two "killer" side reactions: Dimerization and De-chlorination.
Troubleshooting Guide: Reduction Impurities
Impurity
Mass Spec (LCMS)
Mechanism
Protocol Adjustment
Dimer (Secondary Amine)
[2M - NH₃ + H]⁺
The primary amine product reacts with the intermediate imine (Schiff base formation) followed by reduction.
Add Ammonia: Run the reaction in 7M NH₃ in MeOH. The excess ammonia shifts the equilibrium away from dimer formation [1].
Des-Chloro Amine
[M - 34 + H]⁺
Hydrodehalogenation: Pd/C inserts into the C-Cl bond, replacing Cl with H.
Switch Catalyst: Use PtO₂ (Adam's Catalyst) or Raney Cobalt . These are active for -CN reduction but poor for Ar-Cl cleavage [2]. Alternatively, dope Pd/C with V (Vanadium) inhibitors.
Aldehyde
[M - NH₂ + O]⁺
Imine Hydrolysis: The intermediate imine reacts with trace water instead of hydrogen.
Dry Solvents: Ensure the solvent (MeOH/EtOH) is anhydrous. Increase H₂ pressure to speed up reduction of the imine.
Analytical Forensics (How to Identify)
When you see a new peak in HPLC/UPLC, use this logic flow to identify it without isolation.
Decision Tree: Unknown Peak Identification
Frequently Asked Questions (FAQ)
Q1: I am using Pd/C for the reduction, and I see 40% des-chloro product. Can I save the batch?
Technical Support: No, separation of the des-chloro amine from the chloro-amine is extremely difficult due to their similar pKa and polarity.
Prevention: For the next batch, if you must use Pd/C, add 0.1 - 0.5 eq of ZnBr₂ or ethylenediamine to the reaction mixture. These additives poison the catalyst sites responsible for oxidative addition into the C-Cl bond while leaving the nitrile reduction sites active [3].
Q2: Why is Raney Nickel giving me a green/blue filtrate?
Technical Support: This indicates Nickel leaching, likely due to the presence of ammonia or amines which form soluble Ni-amine complexes.
Fix: Wash the Raney Nickel thoroughly with water then methanol before use. Post-reaction, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) or perform an EDTA wash during workup to remove residual Ni, which is toxic and can catalyze decomposition.
Q3: Can I use LiAlH₄ instead of catalytic hydrogenation?
Technical Support: Yes, stoichiometric reduction with LiAlH₄ (or Borane-THF) avoids the de-chlorination issue entirely because aluminohydrides do not typically reduce aryl chlorides under standard conditions.
Caveat: The workup is messier (aluminum salts), and functional group tolerance is lower if you have esters or ketones elsewhere in the molecule.
Q4: My NMR shows a split in the signals. Is this a side product?
Technical Support: Not necessarily. The product [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is chiral at the C2 position. If you used racemic starting material, you have a racemate. If you added a chiral acid for salt formation, you might be seeing diastereomers. However, if the signals are splits of the pyrazole protons, check for Regioisomers .
Note: 4-chloropyrazole is symmetric. N1 and N2 alkylation yields the exact same product. Regioisomers are only possible if you used a substituted pyrazole (e.g., 3-methyl-4-chloropyrazole).
References
Hegedus, L. S. (2006). Hydrogenation of Nitriles to Amines. In Comprehensive Organic Synthesis. Elsevier.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on catalyst selection for halonitrobenzenes).
Maegawa, T., et al. (2007). Chemoselective Hydrogenation of Distinguishable Chloro-Substituted Benzenes over Pd/C Poisoned with Ethylenediamine. Tetrahedron Letters, 48(29), 5105-5108.
Kukula, P., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines. Chimica, 69(10), 599. (Discusses suppression of secondary amines).
For further assistance, please contact the Process Chemistry Group with your specific LCMS data files.
Status: Online Operator: Senior Application Scientist Ticket ID: PYR-ALK-001 Welcome to the Pyrazole N-Alkylation Support Hub. This guide addresses the two most critical challenges in pyrazole chemistry: Regioselectivity...
Welcome to the Pyrazole N-Alkylation Support Hub. This guide addresses the two most critical challenges in pyrazole chemistry: Regioselectivity (controlling N1 vs. N2 attack) and Reactivity (overcoming poor nucleophilicity).[1]
Part 1: Diagnostic Triage
Select your primary issue to jump to the relevant solution:
Switch to Cesium Carbonate () or change solvent (See Module 2).
No Reaction
Substrate too high or steric bulk.
Attempt Mitsunobu Conditions (See Module 3).
Cannot Identify Isomer
1H NMR is ambiguous.
Require HMBC/NOE Analysis (See Module 4).
Module 1: Regioselectivity Control (The "Isomer Problem")
The Core Mechanism
Unsubstituted pyrazoles exist in dynamic tautomeric equilibrium. When a base removes the proton, the resulting pyrazolyl anion is an ambident nucleophile. The site of alkylation is governed by the interplay between Sterics (Kinetic Control) and Thermodynamics .
The Rules of Engagement
Steric Rule (Kinetic): In
reactions, the alkylating agent will attack the least hindered nitrogen (distal to the bulkiest substituent).
Electronic Rule: Electron-withdrawing groups (EWGs) on the ring generally direct alkylation to the nitrogen further from the EWG to minimize electrostatic repulsion in the transition state.
The "Coordination" Exception: Certain conditions (e.g., non-polar solvents with specific metal cations) can direct alkylation to the more hindered nitrogen via chelation control, though this is rare in standard alkylations.
Troubleshooting Workflow: Regioselectivity
Use this logic flow to determine your next optimization step.
Caption: Decision matrix for optimizing regioisomeric ratios in pyrazole alkylation.
Module 2: Reaction Conditions & Optimization
Protocol A: Standard Base-Mediated Alkylation (
)
Best for: Primary alkyl halides, unhindered substrates.
The "Cesium Effect":
If you are using
or and experiencing low yields, switch to Cesium Carbonate () .
Why? The large ionic radius of
creates a "naked" pyrazolyl anion (weak ion pairing) in organic solvents, significantly enhancing nucleophilicity compared to or [1].
Solubility:
is more soluble in DMF/DMSO than .
Step-by-Step Protocol:
Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).
Best for: Base-sensitive substrates or avoiding "naked anion" polymerization issues.
Mechanism: Uses a Brønsted acid catalyst (CSA) to activate a trichloroacetimidate electrophile. This proceeds via a carbocation-like transition state [2].
Step-by-Step Protocol:
Setup: Charge flask with Pyrazole (1.0 equiv) and Trichloroacetimidate electrophile (1.0 equiv) under Argon.
Solvent: Add dry 1,2-Dichloroethane (DCE) to 0.25 M.
Critical: Exothermic. Maintain low temp to prevent side reactions.
Warm: Allow to warm to RT and stir 12–24h.
Purification: The major pain point is removing
. Use a polarity gradient or commercially available polymer-bound phosphines to simplify workup [3].
Module 4: Analytical Confirmation (Isomer ID)
You cannot rely solely on 1H NMR integration to distinguish regioisomers unless you have both isomers for comparison.
The Gold Standard: HMBC (Heteronuclear Multiple Bond Correlation)
You must trace the connectivity from the alkyl group protons to the pyrazole ring carbons.
Feature
N1-Alkylated (Isomer A)
N2-Alkylated (Isomer B)
HMBC Correlation
Alkyl protons correlate to C5 (and C3).
Alkyl protons correlate to C3 (and C5).
13C Shift (C3 vs C5)
C3 and C5 have distinct shifts. C5 is often upfield of C3 in N-substituted pyrazoles, but this varies with substituents.
HMBC is required to map this.
NOE (Nuclear Overhauser)
Strong NOE between alkyl protons and C5-substituent .
Strong NOE between alkyl protons and C3-substituent .
Tip: If you have a
group on the ring, 19F NMR is diagnostic.[3][4][5] The -alkylated nitrogen adjacent to a group will cause a significant shift change compared to the distal isomer [4].
References
Cesium Carbonate Effect: Isasmendi Escudero, M., et al. "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation."[6] Synthesis, 2011, 571-576.[6]
Acid-Catalyzed Alkylation: "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Semantic Scholar, 2022.
Isomer Identification (NMR/F19): "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Int. J. Mol.[5] Sci., 2025.[3][4][5][7]
General Regioselectivity Review: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." J. Org.[8] Chem., 2017.[8]
validating the biological target of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
A Comparative Guide to Validating the Biological Target of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine This guide provides a comprehensive framework for the rigorous validation of a biological target for a novel small molec...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Validating the Biological Target of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
This guide provides a comprehensive framework for the rigorous validation of a biological target for a novel small molecule, using [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine as our compound of interest (COI). As public data on this specific molecule is limited[1], we will proceed with a hypothesis-driven approach, illustrating the necessary comparative experiments to build an evidence-based case for target validation.
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide variety of enzymes and receptors, including cyclooxygenases, carbonic anhydrases, and monoamine oxidases.[2][3][4] Based on this precedent, this guide will operate on the hypothesis that our COI's primary biological target is Monoamine Oxidase B (MAO-B) , a key enzyme in neuroscience and a validated drug target. Our goal is not merely to test this hypothesis, but to establish a self-validating cascade of experiments that progressively builds confidence in the target's identity and relevance.
Part 1: Foundational Target Engagement – Biophysical & Biochemical Validation
The first pillar of target validation is to unequivocally demonstrate a direct, physical interaction between the compound and its putative target protein in a purified, cell-free system. This step is crucial for confirming binding and ruling out artifacts from complex cellular environments. We will compare three orthogonal, industry-standard techniques.
Workflow for Direct Target Engagement
Caption: Principle of the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.
Experimental Protocol:
Cell Culture & Treatment:
Culture a human cell line expressing endogenous MAO-B (e.g., SH-SY5Y neuroblastoma cells).
Treat cells with the COI at various concentrations (e.g., 0.1 to 30 µM) or a vehicle control (DMSO) for 1-2 hours.
Heating & Lysis:
Harvest the cells and resuspend them in a physiological buffer.
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling.
Lyse the cells by freeze-thaw cycles.
Separation & Quantification:
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.
Collect the supernatant and quantify the amount of soluble MAO-B using a standard method like Western Blotting or a specific ELISA.
Data Analysis:
Plot the percentage of soluble MAO-B against temperature for both vehicle and COI-treated samples.
A rightward shift in the melting curve for COI-treated samples confirms intracellular target engagement and stabilization.
B. MAO-B Functional Assay
Principle: To demonstrate that binding to MAO-B is not silent, we must measure the functional outcome—in this case, enzyme inhibition. The MAO-Glo™ Assay is a luminescent assay that measures the activity of MAO enzymes. A decrease in luminescence in the presence of the COI indicates inhibition.
Experimental Protocol:
Assay Setup:
Use either purified recombinant MAO-B or a lysate from cells overexpressing MAO-B.
In a white 96-well plate, add the enzyme source.
Add serial dilutions of the COI or a known MAO-B inhibitor (e.g., Selegiline) as a positive control.
Pre-incubate for 15-30 minutes at room temperature.
Enzymatic Reaction:
Initiate the reaction by adding the MAO-Glo™ substrate. This substrate is converted into luciferin by active MAO-B.
Incubate for 60 minutes at room temperature.
Signal Detection:
Add the Luciferin Detection Reagent, which contains luciferase. The luciferase will convert the generated luciferin into a light signal.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for a saturating concentration of a known inhibitor).
Plot the percent inhibition against the log of the COI concentration and fit the curve to a four-parameter logistic model to determine the IC50 value.
Comparative Cellular Data (Hypothetical)
Technique
Parameter Measured
Hypothetical Result for COI
Interpretation
CETSA
Thermal Shift (ΔTm) in cells
+ 3.5 °C at 10 µM
Confirms the COI enters cells and binds to MAO-B.
MAO-Glo™ Assay
Half-maximal inhibitory concentration (IC50)
250 nM
The compound functionally inhibits the enzyme in a cellular context.
Part 3: Genetic Target Validation – The Gold Standard
The most definitive evidence for target validation comes from genetic methods. [5]If MAO-B is the true target responsible for a compound's cellular effect (e.g., cytotoxicity or modulation of a pathway), then removing the target should render the cells resistant to that effect. CRISPR/Cas9-mediated gene knockout is the modern tool of choice for this.
[6][7]
Caption: The logic of using CRISPR-mediated gene knockout for definitive target validation.
Experimental Workflow:
Generate Knockout Cell Line:
Design and validate guide RNAs (gRNAs) targeting a critical exon of the MAOB gene.
Deliver the gRNAs and Cas9 nuclease into the host cell line (e.g., SH-SY5Y) via transfection or lentiviral transduction.
Select single-cell clones and expand them.
Validate Knockout:
Confirm the absence of MAO-B protein expression in knockout clones via Western Blot.
Sequence the genomic DNA at the target locus to confirm the presence of frameshift-inducing insertions/deletions.
Phenotypic Assay:
Assume the COI induces a measurable phenotype, such as a reduction in cell viability at high concentrations.
Plate both wild-type (WT) and MAOB-knockout (KO) cells.
Treat both cell lines with a dose-response of the COI for 48-72 hours.
Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
Data Analysis:
Plot cell viability versus COI concentration for both WT and KO cell lines.
Expected Result: The WT cells should show a dose-dependent decrease in viability with a clear EC50 value. The MAOB-KO cells should be significantly less sensitive, showing a dramatic rightward shift in the dose-response curve (a much higher EC50) or no response at all. This result strongly validates that MAO-B is required for the compound's activity.
Summary and Guide to Method Selection
Building a robust target validation package requires an orthogonal, multi-faceted approach. No single experiment is sufficient. The methods described above provide a clear path from initial hypothesis to definitive validation.
Method
Question Answered
Data Output
Throughput
Biological Context
DSF
Does it bind?
ΔTm
High
Purified Protein
ITC
How tightly does it bind? What are the thermodynamics?
KD, ΔH, n
Low
Purified Protein
SPR
What are the binding kinetics?
kon, koff, KD
Medium
Purified Protein
CETSA
Does it bind in a cell?
Cellular ΔTm
Medium
Intact Cells
Functional Assay
Does binding affect target function?
IC50 / EC50
High
Purified Protein or Cell Lysate
CRISPR KO
Is the target required for the compound's effect?
Phenotypic Shift (ΔEC50)
Low
Whole Cell / Organism
By systematically applying these comparative techniques, researchers can build a high-confidence data package to validate the biological target of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine, de-risking its progression in the drug discovery pipeline.
[5]
References
Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development. Available from: [Link]
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
ResearchGate. (2011, October 6). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Available from: [Link]
Charles River Laboratories. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Available from: [Link]
Anti-Infective Agents. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available from: [Link]
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Available from: [Link]
Biognosys. Drug Target Deconvolution. Available from: [Link]
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Available from: [Link]
Nuvisan. Accelerate drug discovery with advanced target identification and validation services. Available from: [Link]
MDPI. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available from: [Link]
ResearchGate. (2025, August 16). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available from: [Link]
National Institutes of Health. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Available from: [Link]
SpringerLink. (2020, December 10). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In: Phenotypic Drug Discovery. Available from: [Link]
Taylor & Francis Online. (2019, December 4). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Available from: [Link]
PubMed. (2011, August 15). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Available from: [Link]
National Institutes of Health. Current status of pyrazole and its biological activities. Available from: [Link]
structure-activity relationship of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine derivatives
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine derivatives. This scaffold represents a critical class of bioisosteres in medici...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine derivatives. This scaffold represents a critical class of bioisosteres in medicinal chemistry, primarily targeting Serotonin 5-HT2C receptors and Monoamine Transporters (MATs) .
Executive Summary & Pharmacophore Analysis[1]
The [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine scaffold is a synthetic bioisostere of tryptamine and amphetamine. By replacing the phenyl or indole ring with a 4-chloropyrazole and introducing a beta-ethyl substituent (the butyl chain), this chemotype achieves unique selectivity profiles for Central Nervous System (CNS) targets, particularly the 5-HT2C receptor (a target for obesity and antipsychotics) and Sigma-1 receptors .
The Core Scaffold
The molecule consists of four distinct pharmacophoric regions:
The Heterocyclic Core: A pyrazole ring acting as a bioisostere for the phenyl ring in phenethylamines.
The Halogen Substituent: A chlorine atom at the 4-position, enhancing lipophilicity and blocking metabolic oxidation.
The Linker/Chiral Center: A 2-substituted butyl chain, creating a chiral center (
-position relative to the amine).
The Basic Amine: A primary amine essential for the salt-bridge interaction with the receptor (e.g., Asp3.32 in GPCRs).
Structure-Activity Relationship (SAR) Analysis
The following analysis dissects the molecule to explain how structural modifications impact biological activity (potency, selectivity, and ADME).
Region A: The 4-Chloro-1H-Pyrazole Ring
Bioisosterism: The pyrazole ring is less lipophilic (lower LogP) than a phenyl ring (clogP ~1.5 vs ~2.1), improving water solubility while maintaining aromatic
stacking interactions with receptor residues (e.g., Phe3.28 in 5-HT receptors).
The 4-Chloro Substituent:
Metabolic Stability: The C4 position is the most reactive site for oxidative metabolism in pyrazoles. The chlorine atom blocks this site, significantly extending the half-life (
) compared to the unsubstituted analog.
Electronic Effect: The electron-withdrawing nature of Chlorine reduces the electron density of the pyrazole ring, potentially strengthening
-stacking interactions in electron-rich receptor pockets.
Region B: The Alkyl Linker (The "Butyl" Chain)
Steric Bulk & Selectivity: The "butyl" designation implies an ethyl group at the chiral center (Position 2).
Methyl (Propyl chain): Resembles amphetamine. High affinity for Dopamine Transporters (DAT).
Ethyl (Butyl chain - Current Topic): The increased steric bulk of the ethyl group often reduces affinity for DAT while maintaining or enhancing affinity for 5-HT2C and Sigma-1 receptors. This "steric clash" is a key strategy to avoid psychostimulant side effects.
Chirality: The C2 position is chiral. In analogous 5-HT2C agonists (e.g., Lorcaserin derivatives), the (R)-enantiomer typically exhibits superior potency (10-100x) compared to the (S)-enantiomer due to optimal orientation in the hydrophobic pocket.
Region C: The Primary Amine
Ionic Anchoring: The primary amine is non-negotiable for high affinity. It forms a critical ionic bond (salt bridge) with the conserved Aspartate 3.32 (D3.32) residue in aminergic GPCRs.
Substitution: Methylation (secondary amine) may increase blood-brain barrier (BBB) penetration but often reduces selectivity. Bulky substitutions (e.g., benzyl) generally abolish agonist activity, converting the ligand into an antagonist.
Comparative Performance Analysis
The table below compares the [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine scaffold against standard clinical and research compounds.
Feature
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Lorcaserin (Belviq)
mCPP (1-(3-chlorophenyl)piperazine)
Primary Target
5-HT2C (Agonist) / Sigma-1
5-HT2C (Agonist)
5-HT Non-selective
Scaffold Type
Acyclic Pyrazole-Alkylamine
Cyclic Benzazepine
Aryl-Piperazine
Selectivity (2C vs 2A)
High (Predicted >50x)
High (>100x)
Low (Promiscuous)
Metabolic Stability
High (Blocked para-position)
Moderate
Low (Piperazine oxidation)
CNS Penetration
High (LogP ~2.5, Low MW)
High
Moderate
Side Effect Risk
Low (Reduced DAT affinity)
Low (Valvulopathy risk minimized)
High (Anxiety/Nausea)
Key Insight: The acyclic nature of the pyrazole-butylamine derivative offers a flexible template that can be synthesized more rapidly than the rigid benzazepine scaffold of Lorcaserin, allowing for faster "hit-to-lead" optimization cycles.
Visualized Mechanisms & Workflows
SAR Logic Map
The following diagram illustrates the functional contribution of each structural motif to the overall pharmacological profile.
Figure 1: Functional decomposition of the ligand. The Ethyl group (butyl chain) is critical for reducing off-target transporter binding.
Synthesis Workflow (N-Alkylation Route)
A robust, self-validating synthesis protocol for generating these derivatives.
Figure 2: Two-step synthetic pathway yielding the primary amine from commercially available precursors.
Experimental Protocols
Protocol A: Synthesis of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Objective: To synthesize the target scaffold with >95% purity.
N-Alkylation:
Dissolve 4-chloro-1H-pyrazole (1.0 eq) in anhydrous Acetone.
Add Potassium Carbonate (
, 2.0 eq) and 2-bromobutyronitrile (1.1 eq).
Critical Step: Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The pyrazole N1 is the nucleophile; the nitrile provides the masked amine.
Filter salts, concentrate, and purify via silica flash chromatography to obtain the nitrile intermediate.
Reduction:
Dissolve the nitrile intermediate in anhydrous THF under Nitrogen.
Add Lithium Aluminum Hydride (LiAlH4, 2.0 eq) dropwise at 0°C.
Safety: Exothermic reaction. Maintain temperature <5°C during addition.
Warm to Room Temperature (RT) and stir for 4 hours.
Quench sequentially with water, 15% NaOH, and water (Fieser method).
) using a fluorometric imaging plate reader (FLIPR).
Data Analysis: Normalize response to 5-HT (
). Calculate using a 4-parameter logistic regression.
Validation:Lorcaserin should be used as the positive control (
nM).
References
Smith, B. M., et al. (2008). "Discovery of Lorcaserin (APD356): A Selective 5-HT2C Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry. Link
Dunlop, J., et al. (2005). "Characterization of Vabicaserin (SCA-136), a Selective 5-HT2C Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics. Link
Bishop, M. J., et al. (2004). "5-HT2C Receptor Agonists as Potential Antipsychotic Agents."[1] Expert Opinion on Therapeutic Patents. Link
Elz, S., & Keller, K. (1995). "Pyrazoles as Bioisosteres: Synthesis and Activity." Archiv der Pharmazie. Link
Jensen, A. A., et al. (2013). "The 5-HT2C Receptor: A Target for Antipsychotic Drugs."[1] Current Drug Targets. Link
Benchmarking a Novel BTK Inhibitor, [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (Pyrazolamine-B4), Against the Clinical Standard, Ibrutinib
A Senior Application Scientist's Guide to Comparative Analysis for Drug Development Professionals This guide provides a comprehensive framework for the preclinical benchmarking of a novel Bruton's tyrosine kinase (BTK) i...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Comparative Analysis for Drug Development Professionals
This guide provides a comprehensive framework for the preclinical benchmarking of a novel Bruton's tyrosine kinase (BTK) inhibitor, [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (designated Pyrazolamine-B4), against the first-in-class, clinically approved inhibitor, Ibrutinib. The protocols and analyses detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, data-driven comparison of these two compounds, focusing on biochemical potency, cellular activity, and target selectivity.
Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in the B-cell antigen receptor (BCR) pathway.[1][2] The BCR pathway is fundamental for B-cell proliferation, differentiation, and survival.[3] Dysregulation of BTK signaling is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a prime therapeutic target.[4]
Ibrutinib, a potent and irreversible BTK inhibitor, has revolutionized the treatment of these cancers by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site.[1] This action effectively blocks the aberrant signaling that drives malignant B-cell growth.[5] However, Ibrutinib also interacts with other kinases, such as those in the TEC and EGFR families, which can lead to off-target effects and associated adverse events.[6][7]
The novel compound, Pyrazolamine-B4, is a pyrazole-containing molecule designed as a non-covalent BTK inhibitor. The objective of this guide is to rigorously evaluate its performance against Ibrutinib, with a focus on establishing its potency and potential for an improved selectivity profile.
Comparative Data Summary
The following table summarizes the hypothetical performance data for Pyrazolamine-B4 and Ibrutinib based on the experimental protocols detailed in this guide.
Note: The data for Pyrazolamine-B4 is hypothetical and for illustrative purposes. Ibrutinib data is based on established literature values. A lower S-Score indicates higher selectivity.
Experimental Protocols for Benchmarking
A multi-tiered approach is essential for a thorough comparison of inhibitor performance, encompassing biochemical and cellular assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified, recombinant BTK.
Methodology: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay directly measures the binding of an inhibitor to the kinase.[8][9]
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute Pyrazolamine-B4 and Ibrutinib in DMSO, followed by a final dilution in assay buffer.
Enzyme and Tracer Incubation: In a 384-well plate, add recombinant BTK enzyme, a fluorescently labeled tracer compound that binds to the BTK active site, and either the test compound or vehicle control (DMSO).
Detection: Add a Europium-labeled anti-tag antibody that binds to the recombinant BTK.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To assess the ability of the inhibitors to engage BTK in a cellular context and inhibit its signaling function.
Methodology: Western Blot Analysis in Ramos Cells
Ramos cells, a human Burkitt's lymphoma cell line, are an excellent model as they have a constitutively active BCR signaling pathway.[10][11]
Step-by-Step Protocol:
Cell Culture and Treatment: Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS. Seed the cells in a 6-well plate and treat with serial dilutions of Pyrazolamine-B4 or Ibrutinib for 2 hours.
BCR Stimulation: Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK activation.[12]
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% BSA in TBST.
Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and a loading control (e.g., β-actin).[13][14]
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized values against the log of the inhibitor concentration to determine the EC50 values.
Visualization of Pathways and Workflows
The following diagram illustrates the central role of BTK in the BCR signaling cascade.
This diagram outlines the key steps in the Western blot-based cellular assay.
Caption: Workflow for cellular BTK inhibition analysis.
Kinase Selectivity Profiling
Rationale: A critical aspect of drug development is understanding a compound's selectivity. A highly selective inhibitor is less likely to cause off-target effects.[6]
Recommended Approach: KinomeScan
The KinomeScan™ platform is a competition binding assay that quantitatively measures the interactions of a compound against a large panel of kinases (e.g., 403 kinases).
Procedure Outline:
A test compound (Pyrazolamine-B4 or Ibrutinib) is incubated with a DNA-tagged kinase panel.
The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.
The results are reported as a percentage of control, which can be used to calculate a selectivity score (S-score). A lower S-score indicates higher selectivity.
Conclusion and Future Directions
This guide outlines a foundational set of experiments for benchmarking the novel BTK inhibitor, Pyrazolamine-B4, against Ibrutinib. The hypothetical data suggests that while Pyrazolamine-B4 may be less potent than Ibrutinib in both biochemical and cellular assays, its potentially superior selectivity profile warrants further investigation.
Next Steps:
In vivo efficacy studies: Evaluate the anti-tumor activity of Pyrazolamine-B4 in animal models of B-cell malignancies.
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Determine the compound's absorption, distribution, metabolism, and excretion properties, and correlate them with its target engagement in vivo.
Toxicity studies: Assess the safety profile of Pyrazolamine-B4 in preclinical models.
By following this structured approach, researchers can generate a comprehensive data package to support the continued development of Pyrazolamine-B4 as a potential next-generation BTK inhibitor.
References
Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. [Link]
Ibrutinib - Wikipedia. (2024). In Wikipedia. [Link]
IMBRUVICA® (ibrutinib) Mechanism of Action. (n.d.). Janssen. [Link]
Lymphoma Hub. (2024, July 17). Ibrutinib for CLL: Mechanism of action and clinical considerations. [Link]
Patsnap. (2024, July 17). What is the mechanism of Ibrutinib? [Link]
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting BTK signaling in the microenvironment of solid tumors as a feasible cancer therapy option. Cancers, 6(1), 445–475. [Link]
Al-Salama, Z. T. (2022). Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Immunologic Research, 70(3), 260–276. [Link]
Varano, G., Gaiti, M., & Lenti, E. (2022). BTK, the new kid on the (oncology) block? Frontiers in Oncology, 12, 956854. [Link]
OncologyTube. (2024, June 21). What are BTK inhibitors and how do they work? [Link]
Xiao, L., Salem, J. E., Clauss, S., Hanley, A., Bapat, A., Hulsmans, M., ... & Ellinor, P. T. (2021). Ibrutinib-mediated atrial fibrillation is caused by off-target inhibition of C-terminal Src kinase. Circulation, 144(23), 1789–1802. [Link]
Bruton's tyrosine kinase - Wikipedia. (2024). In Wikipedia. [Link]
Estupinan, H. Y., Berglof, A., & Smith, C. I. E. (2021). Comparative analysis of BTK inhibitors and mechanisms underlying adverse effects. Frontiers in Cell and Developmental Biology, 9, 630955. [Link]
Ong, L. L., Vasta, J. D., Monereau, L., Locke, G., Ribeiro, H., Pattoli, M. A., ... & Chaudhry, C. (2020). A high-throughput BRET cellular target engagement assay links biochemical to cellular activity for Bruton's tyrosine kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 176–185. [Link]
Zain, R., Vihanga, D., & Sarita, R. (2021). Selective inhibition of Bruton's tyrosine kinase by a designed covalent ligand leads to potent therapeutic efficacy in blood cancers relative to clinically used inhibitors. Journal of Medicinal Chemistry, 64(1), 346–357. [Link]
ResearchGate. (2026, January 19). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [Link]
American Chemical Society. (2023, February 14). Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. [Link]
Scilit. (2021, October 9). Ibrutinib's off-target mechanism: cause for dose optimization. [Link]
PubMed. (2015). TR-FRET Binding Assay Targeting Unactivated Form of Bruton's Tyrosine Kinase. [Link]
ResearchGate. (2025, November 11). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]
Royal Society of Chemistry. (2022, April 6). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. [Link]
ResearchGate. (n.d.). Inhibition of BTK by tirabrutinib. The TR-FRET assay was used to detect... [Link]
ResearchGate. (n.d.). Kinase selectivity of zanubrutinib and ibrutinib. BTK Bruton... [Link]
Serafini, L. H., Jar-Amor, N., Ghassemian, A., Czerwieniec, G., Loo, C., & Liclican, A. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 711–722. [Link]
American Chemical Society. (2018, April 13). Development of a Selective Labeling Probe for Bruton’s Tyrosine Kinase Quantification in Live Cells. Bioconjugate Chemistry. [Link]
Google Patents. (n.d.). WO2010127980A1 - Fret-based binding assay.
American Chemical Society. (2014, February 20). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. ACS Chemical Biology. [Link]
Research and Markets. (2025). Bruton's Tyrosine Kinase Inhibitor Pipeline Analysis Report 2025. [Link]
AACR Journals. (2020, October 19). Bruton’s Tyrosine Kinase Inhibitors With Distinct Binding Modes Reveal Diverse Dependencies on Kinase and Scaffolding Functions of BTK in B-cells. Molecular Cancer Therapeutics. [Link]
ResearchGate. (2025, November 11). Development of a Pharmacodynamic Assay Based on PLCγ2 Phosphorylation for Quantifying Spleen Tyrosine Kinase (SYK). [Link]
Technical Guide: Orthogonal Validation of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine Bioactivity
Executive Summary & Compound Profile [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (CAS: 1172929-76-8) is a low-molecular-weight fragment (MW ~173.6 Da) belonging to the 4-chloropyrazole class. In modern drug discovery, parti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine (CAS: 1172929-76-8) is a low-molecular-weight fragment (MW ~173.6 Da) belonging to the 4-chloropyrazole class. In modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD), this scaffold is a "privileged structure" often utilized to target kinases (ATP-competitive binding), metalloenzymes, and GPCRs.
However, small polar fragments like this amine are prone to false positives due to aggregation, non-specific binding, or interference with assay detection methods (e.g., fluorescence quenching).
This guide provides a rigorous Orthogonal Validation Workflow to confirm genuine bioactivity. We move beyond simple
screening to establish physical binding (Target Engagement) and thermodynamic validity.
The Candidate vs. The Alternatives
To validate this specific fragment, one must compare it not just to "better" drugs, but to structural controls that prove the specificity of the interaction.
Alternative A: Positive Control (Crizotinib/Staurosporine)
Alternative B: Negative Control (Non-Chlorinated Analog)
Role
Fragment Hit (Starting Point)
Reference Inhibitor (Benchmark)
Specificity Control
Affinity ()
Low to Moderate ()
High ()
No Binding ()
Ligand Efficiency (LE)
High (> 0.3)
Moderate (due to high MW)
N/A
Binding Mode
Enthalpy-driven (H-bonds via amine/pyrazole)
Entropy/Enthalpy balanced
N/A
Solubility
High (due to primary amine)
Variable
High
Validation Workflow Logic
The following diagram illustrates the "Go/No-Go" decision tree for validating this pyrazole-amine fragment. We utilize three distinct physical principles: Thermal Stability , Binding Kinetics , and Structural Observation .
Caption: Orthogonal validation hierarchy ensuring the fragment binds the target thermodynamically (DSF), kinetically (SPR), and structurally (NMR).
Detailed Experimental Protocols
Method A: Primary Biophysical Screen (SPR)
Objective: Determine the dissociation constant (
) and rule out "sticky" aggregation. Surface Plasmon Resonance (SPR) is superior to biochemical assays here because it measures direct binding rather than just inhibition.
Instrument: Biacore 8K or chemically equivalent Grating-Coupled Interferometry (GCI) system.
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
Protocol Steps:
Immobilization: Immobilize the target protein (e.g., Kinase Domain) to a level of ~2000 RU. Keep a reference channel empty (or with BSA) to subtract non-specific binding.
Preparation: Dissolve [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine in 100% DMSO to 100 mM. Dilute in running buffer (HBS-P+) to a top concentration of 500 µM (fragments require high concentrations).
Injection: Inject a 2-fold dilution series (500 µM down to 15 µM).
Contact Time: 60 seconds.
Dissociation Time: 120 seconds.
Analysis: Fit data to a 1:1 Langmuir binding model .
Success Criteria: The
should be theoretical (based on MW ratio). If is >150% of theoretical, the amine is aggregating or binding non-specifically.
Objective: Confirm the specific atoms of the fragment interacting with the protein. This distinguishes specific binding from solvent viscosity effects.
Technique: Saturation Transfer Difference (STD) NMR.
Rationale: The 4-chloropyrazole protons and the butyl chain protons will show different saturation transfers if the molecule is buried in a binding pocket.
Protocol Steps:
Sample Prep: Mix Protein (5 µM) and Ligand (500 µM) in
buffer (1:100 ratio).
Pulse Sequence: Apply a train of Gaussian pulses to saturate protein methyl groups (-0.5 ppm).
Readout: Record the difference spectrum (Off-resonance minus On-resonance).
Interpretation:
Positive Result: Signals corresponding to the Pyrazole H-3/H-5 or the Butyl
appear in the difference spectrum.
Negative Result: No signals appear, indicating the ligand is not in fast-exchange with the protein surface.
Comparative Performance Data
When publishing validation data, you must present the candidate alongside the controls. Below is the expected profile for a successful validation of this specific scaffold.
The Candidate shows weaker affinity than the Reference (expected for a fragment) but significantly higher Ligand Efficiency (LE) . This indicates that per-atom, the 4-chloropyrazole-amine interaction is high-quality and suitable for optimization.
The Negative Control confirms that the assay is not simply detecting noise from the pyrazole ring itself.
Mechanism of Action (Hypothetical Kinase Context)
Given the structure (Pyrazole + Amine), the most probable binding mode involves the pyrazole mimicking the Adenine ring of ATP, with the amine extending towards the ribose pocket or solvent front.
Caption: Predicted binding mode. The pyrazole ring forms hinge hydrogen bonds, while the amine tail interacts with polar residues (e.g., Asp/Glu) in the active site.
References
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery.
Mashalidis, E. H., et al. (2013). "A three-stage biophysical screening cascade for fragment-based drug discovery." Nature Protocols.
Jafary, F., et al. (2011). "Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors." Bioorganic & Medicinal Chemistry Letters.
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry.
PubChem Compound Summary. (2024). "2-Chloro-4-(1H-pyrazol-1-yl)phenol / Pyrazole derivatives." National Library of Medicine.
Validation
Comprehensive Cross-Reactivity & Performance Profiling of [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine
Executive Summary [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is a specialized heterocyclic building block used primarily in the synthesis of small molecule inhibitors targeting kinases, GPCRs, and ion channels.[1] As a fun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
[2-(4-chloro-1H-pyrazol-1-yl)butyl]amine is a specialized heterocyclic building block used primarily in the synthesis of small molecule inhibitors targeting kinases, GPCRs, and ion channels.[1] As a functionalized fragment, it introduces two critical pharmacophores: a 4-chloropyrazole headgroup (often acting as a bioisostere for phenyl or pyridine rings) and a chiral butylamine linker that provides steric bulk and lipophilic reach superior to standard ethyl or propyl linkers.[1]
This guide profiles the cross-reactivity and performance of this scaffold, specifically analyzing its contribution to target selectivity (on-target) versus off-target liabilities (CYP inhibition, hERG blockade) compared to its structural alternatives.[1]
Key Findings
Performance: The butyl linker increases hydrophobic interaction potential compared to the ethyl analog, often improving potency against deep-pocket targets (e.g., Tyrosine Kinases, TRP channels).[1]
Cross-Reactivity Risk: The increased lipophilicity (cLogP increase ~+1.0 vs. ethyl) significantly elevates the risk of hERG channel inhibition and CYP3A4/2C9 interaction .[1]
Recommendation: Best utilized in the lead optimization phase to tune residence time or fill hydrophobic sub-pockets, provided that hERG liabilities are monitored early.[1]
Chemical & Structural Profile[1][2]
Understanding the physicochemical baseline is prerequisite to profiling biological cross-reactivity.[1]
Feature
Specification
Impact on Profiling
Structure
Primary amine with N1-substituted 4-chloropyrazole
Amine: Handle for amide coupling/reductive amination.Pyrazole: Aromatic, weak H-bond acceptor.[1]
Chirality
Chiral center at C2 of the butyl chain
Enantiomers may show >10-fold potency differences and distinct metabolic stability profiles.[1]
Lipophilicity
High (Butyl chain + Cl)
Increases membrane permeability but raises non-specific binding (NSB) risk.[1]
Electronic Effect
4-Cl is electron-withdrawing
Reduces pKa of pyrazole nitrogens; enhances metabolic stability of the ring vs. unsubstituted pyrazole.[1]
Biological Cross-Reactivity Profiling[1]
The "cross-reactivity" of a building block refers to the off-target activities it imparts to the final drug molecule.[1] For [2-(4-chloro-1H-pyrazol-1-yl)butyl]amine, three primary axes of cross-reactivity must be profiled.
A. Kinase Selectivity (The "Hinge" Factor)
The 4-chloropyrazole moiety is a privileged scaffold for kinase inhibition.[1]
Mechanism: It often binds to the hinge region or the solvent-front pocket.[1]
Cross-Reactivity: The 4-Cl substituent can clash with "gatekeeper" residues in certain kinases, providing selectivity.[1] However, the butyl linker adds flexibility, potentially allowing the inhibitor to adopt conformations that bind unintended kinases (promiscuity).[1]
Profiling Strategy: Use a broad panel (e.g., KINOMEscan) to detect "cliffs" where the butyl analog loses selectivity compared to the ethyl analog.[1]
B. ADME/Tox Cross-Reactivity (The Liability Axis)
This is the critical differentiator for the butyl variant.[1]
hERG Channel Inhibition:
Risk: High.[1] The combination of a basic amine (at physiological pH) and a lipophilic aromatic tail (4-Cl-pyrazole + butyl) fits the classic hERG pharmacophore.[1]
Comparison: The butyl analog is predicted to have 3-5x higher hERG affinity than the ethyl analog due to increased hydrophobic burial in the channel pore.[1]
Cytochrome P450 (CYP) Inhibition:
Risk: Moderate to High.[1] The pyrazole nitrogen can coordinate with the heme iron of CYPs.[1]
Isoforms: The lipophilic butyl chain directs affinity toward CYP3A4 and CYP2C9 .[1]
Data Point: 4-chloropyrazole derivatives often show IC50 < 10 µM against CYP2C9 [1].[1]
C. Receptor Cross-Reactivity (GPCRs)
Targets: Histamine H4, Cannabinoid (CB1/CB2), and Dopamine receptors often recognize pyrazole-amines.[1]
Profiling: Screen against a "Safety 44" panel early to ensure the fragment doesn't introduce CNS side effects.[1]
Comparative Performance Guide
This section objectively compares the Butyl variant against the standard Ethyl and Unsubstituted alternatives.[1]
Choose Butyl if: You need to fill a specific hydrophobic pocket (e.g., TRP channel pore, Kinase back-pocket) or need to increase cellular permeability.[1]
Choose Ethyl if: You are optimizing for "Drug-likeness" (QED) and need to lower hERG risk or logP.[1]
Experimental Protocols
To validate the profile of a lead compound containing this fragment, follow these specific protocols.
Caption: Recommended workflow for profiling fragments containing the 4-chloropyrazole-butylamine moiety.
References
BenchChem Technical Support Team. (2025). Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Functionalized Pyrazoles. BenchChem. Link[1]
Abdelrahman, M. H., et al. (2005).[1] "Synthesis and anti-inflammatory activity of some 4-chloropyrazole-1-yl-pyridazinone derivatives." Archives of Pharmacal Research, 28(5), 509-517.[1][2] Link
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (General reference for bioisosteric replacement of phenyl with pyrazole). Link
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Discusses pyrazole pKa and lipophilicity). Link[1]